molecular formula C15H19NO3S B2704147 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine CAS No. 2097922-50-2

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2704147
CAS No.: 2097922-50-2
M. Wt: 293.38
InChI Key: SKUKNIHGJKJEJB-UHFFFAOYSA-N
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Description

The compound “4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a sulfonyl group ((2-methoxyphenyl)sulfonyl), which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a 2-methoxyphenyl group . The cyclopropylidene group is a three-membered carbon ring attached to the piperidine ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, being a six-membered ring, would likely adopt a chair conformation. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could undergo substitution reactions, while the sulfonyl group could participate in a variety of reactions, including nucleophilic substitution and elimination .

Scientific Research Applications

Antibacterial Agents

One study discusses the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include sulfonyl groups and have potential as antibacterial agents. This research emphasizes the chemical synthesis route involving Dieckmann-type cyclization, highlighting its relevance in developing potent antibacterial substances (Miyamoto et al., 1987).

Metal-Free Coupling Reactions

Another study presents a metal-free coupling method of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, crucial for pharmaceutical development (Allwood et al., 2014).

Anodic Methoxylation of Piperidine Derivatives

Research into the anodic methoxylation of N-acyl and N-sulfonyl piperidines reveals insights into synthetic strategies for modifying piperidine derivatives, potentially impacting drug design and synthesis (Golub & Becker, 2015).

Cyclin-Dependent Kinase Inhibitors

A study on the oxidation of beta-piperidinoethylsulfides to intermediates for cyclin-dependent kinase inhibitor synthesis underlines the potential of these compounds in therapeutic applications, particularly in cancer treatment (Griffin et al., 2006).

Serotonin Receptor Antagonists

4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, based on acyclic sulfones. These compounds hold promise for psychiatric and neurological disorder treatment, demonstrating the therapeutic potential of sulfonyl piperidines (Fletcher et al., 2002).

Synthesis of Sulfonyl Hydrazone Derivatives

A study focusing on the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings highlights their importance in medicinal chemistry, particularly for their antioxidant and anticholinesterase activities (Karaman et al., 2016).

Biochemical Analysis

Biochemical Properties

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific receptor sites on proteins, altering their conformation and activity. It may also inhibit or activate certain enzymes, thereby modulating biochemical pathways. The interactions of this compound with these biomolecules are crucial for understanding its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by blocking its active site or activate a receptor by mimicking the natural ligand. These interactions result in changes in gene expression and subsequent cellular responses. Understanding the molecular mechanism of this compound is essential for elucidating its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include changes in behavior, organ function, and overall health. Understanding the dosage effects of this compound is crucial for determining its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the production and utilization of cellular energy. This compound may also affect the synthesis and degradation of biomolecules, such as proteins, lipids, and nucleic acids. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications .

Properties

IUPAC Name

4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUKNIHGJKJEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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